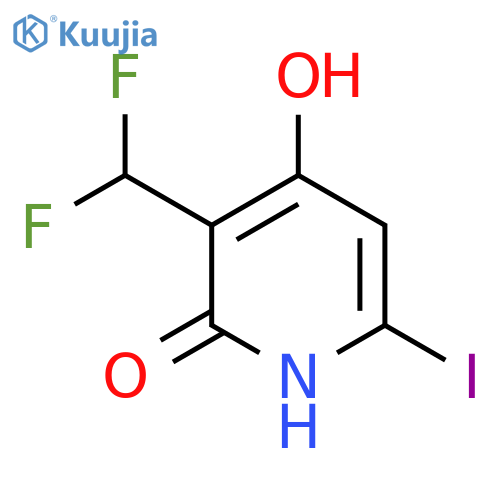Cas no 1805283-34-4 (3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

1805283-34-4 structure
商品名:3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine
CAS番号:1805283-34-4
MF:C6H4F2INO2
メガワット:287.002740859985
CID:4917999
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine
-
- インチ: 1S/C6H4F2INO2/c7-5(8)4-2(11)1-3(9)10-6(4)12/h1,5H,(H2,10,11,12)
- InChIKey: AHTQIDMLKXYVCH-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(F)F)C(N1)=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 49.3
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004353-500mg |
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine |
1805283-34-4 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A024004353-1g |
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine |
1805283-34-4 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
| Alichem | A024004353-250mg |
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine |
1805283-34-4 | 97% | 250mg |
$714.00 | 2022-04-01 |
3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1805283-34-4 (3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
